molecular formula C9H8BrClO2 B8484356 1-Bromo-3-(3-chlorophenoxy)propan-2-one

1-Bromo-3-(3-chlorophenoxy)propan-2-one

Cat. No.: B8484356
M. Wt: 263.51 g/mol
InChI Key: RRWKRKFHRMBONN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-3-(3-chlorophenoxy)propan-2-one is a useful research compound. Its molecular formula is C9H8BrClO2 and its molecular weight is 263.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H8BrClO2

Molecular Weight

263.51 g/mol

IUPAC Name

1-bromo-3-(3-chlorophenoxy)propan-2-one

InChI

InChI=1S/C9H8BrClO2/c10-5-8(12)6-13-9-3-1-2-7(11)4-9/h1-4H,5-6H2

InChI Key

RRWKRKFHRMBONN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCC(=O)CBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Jones' reagent was prepared by dissolving chromium trioxide (26.7 g.) in concentrated sulphuric acid (23 ml.) and making the solution up to 100 ml. total volume with water. This solution was added with stirring to a solution of 1-bromo-3-(3-chlorophenoxy)propan-2-ol (53.0 g.) in toluene (75 ml.) and acetone (50ml.) under an atmosphere of nitrogen, at such a rate as to keep the temperature between 0 and 5° C. When the addition was complete, the reaction mixture was allowed to warm to room temperature and was stirred at that temperature for 16 hours. Toluene (50 ml.) and water (50 ml.) were added to the mixture and the organic layer was separated and shaken with saturated sodium bicarbonate solution (50 ml.). The whole mixture was filtered through "Hyflo" (trade mark) kieselguhr, and the aqueous layer was separated and discarded. The organic layer was washed with water (50 ml.) and dried over magnesium sulphate, and the solvent was removed under reduced pressure at a temperature below 60° C., to give a residue of 1-bromo-3-(3-chlorophenoxy)propan-2-one; the n.m.r. spectrum in deuteriochloroform showed characteristic peaks at:
Quantity
26.7 g
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reactant
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23 mL
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53 g
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75 mL
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50 mL
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solvent
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50 mL
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Reaction Step Four
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50 mL
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solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

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